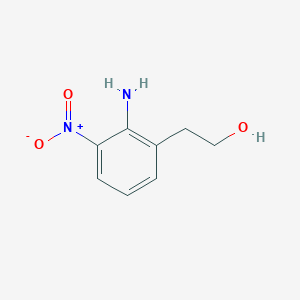![molecular formula C18H29NO5 B8796538 3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol](/img/structure/B8796538.png)
3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol is an organic compound with a complex structure that includes a tert-butyl group, a hydroxypropyl group, and a dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxyphenylethylamine with tert-butyl chloroformate to form the carbamate. This intermediate is then reacted with 3-chloropropanol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a carbonyl compound, while reduction of nitro groups would yield amines.
Aplicaciones Científicas De Investigación
3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with enzymes or receptors, while the dimethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl N-(3-hydroxypropyl)carbamate: Similar structure but lacks the dimethoxyphenyl group.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Contains a formyl group instead of the hydroxypropyl group.
Uniqueness
3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol is unique due to the presence of both the hydroxypropyl and dimethoxyphenyl groups
Propiedades
Fórmula molecular |
C18H29NO5 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C18H29NO5/c1-18(2,3)24-17(21)19(10-6-12-20)11-9-14-7-8-15(22-4)16(13-14)23-5/h7-8,13,20H,6,9-12H2,1-5H3 |
Clave InChI |
QRGPBHJISNOBQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CCCO)CCC1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B8796502.png)



![2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, ethyl ester](/img/structure/B8796542.png)
![1-Azaspiro[5.5]undecane](/img/structure/B8796554.png)


